

# Technical Support Center: Interpreting Complex NMR Spectra of Vaginol (Archangelicin)

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## Compound of Interest

Compound Name: **Vaginol**

Cat. No.: **B14077353**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of **Vaginol**, also known as Archangelicin.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** Why are the  $^1\text{H}$  NMR signals for the angeloyl groups in **Vaginol** so complex?

**A1:** **Vaginol** contains two angeloyl moieties. The vinyl protons of these groups appear as multiplets or overlapping signals, and the methyl groups can also show complex splitting patterns. This complexity arises from long-range couplings between the protons within each angeloyl group. Utilizing 2D NMR techniques such as COSY is crucial to definitively assign the correlations between these protons.

**Q2:** The aromatic protons in my  $^1\text{H}$  NMR spectrum are overlapping. How can I resolve them?

**A2:** Overlapping signals in the aromatic region are a common challenge. To resolve these, you can try the following:

- Use a higher field NMR spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz) will improve signal dispersion.

- Change the solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) can induce differential shifts in the proton signals, potentially resolving the overlap.
- 2D NMR: A 1H-1H COSY experiment is highly effective in tracing the connectivity of the aromatic spin system, even with overlapping signals in the 1D spectrum.[\[1\]](#)

Q3: How can I distinguish between the two angeloyl groups in the <sup>13</sup>C NMR spectrum?

A3: The <sup>13</sup>C NMR signals for the two angeloyl groups in **Vaginol** can be very close in chemical shift. Unambiguous assignment requires the use of 2D NMR experiments. An HSQC experiment will correlate the carbonyl carbons and other carbons of the angeloyl groups to their directly attached protons. Furthermore, an HMBC experiment will show long-range correlations (2-3 bonds) between the protons and carbons, helping to differentiate the two ester groups by their connectivity to the main coumarin skeleton.[\[1\]](#)[\[2\]](#)

Q4: I am having trouble assigning the quaternary carbons. What is the best approach?

A4: Quaternary carbons do not have directly attached protons and therefore will not show signals in a DEPT-135 or HSQC spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. By observing correlations between protons and carbons over two to three bonds, you can establish connectivity to the quaternary carbons from nearby protons. For example, correlations from known protons to a quaternary carbon will help to place it within the molecular structure.[\[1\]](#)[\[2\]](#)

Q5: My sample seems to be degrading in the NMR tube. What can I do?

A5: **Vaginol**, like many natural products, can be sensitive to light, temperature, and acidic or basic conditions. To minimize degradation:

- Use high-purity deuterated solvents.
- Prepare the sample fresh and run the experiments as soon as possible.
- Store the sample in the dark and at a low temperature when not in use.
- If you suspect degradation, re-purify the sample and re-acquire the spectra.

## Data Presentation

### 1H NMR Data of Vaginol (Archangelicin) in CDCl3

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity and Coupling Constant (J in Hz)
3	6.21	d (9.5)
4	7.61	d (9.5)
5	7.29	d (8.5)
6	6.78	d (8.5)
11	5.30	d (7.2)
12	7.09	d (7.2)
14	1.64	s
15	1.70	s
2'	-	-
3'	6.00	qq (7.1, 1.5)
4'	1.93	dq (7.1, 1.5)
5'	1.81	d (1.5)
1"	-	-
2"	-	-
3"	5.95	qq (7.1, 1.5)
4"	1.92	dq (7.1, 1.5)
5"	1.78	d (1.5)

Data sourced from Muller et al. (2004).[\[1\]](#)[\[2\]](#)

### 13C NMR Data of Vaginol (Archangelicin) in CDCl3

Position	Chemical Shift ( $\delta$ ) ppm
2	159.7
3	112.9
4	143.5
5	128.8
6	112.2
7	163.6
8	113.3
9	151.6
10	114.7
11	88.7
12	68.0
13	81.0
14	22.8
15	24.8
1'	167.3
2'	127.0
3'	139.3
4'	15.7
5'	20.3
1"	165.6
2"	128.8
3"	137.5
4"	15.6

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5"	20.6
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Data sourced from Muller et al. (2004).[\[1\]](#)[\[2\]](#)

## 2D NMR Correlations for Vaginol (Archangelicin)

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Experiment	Key Correlations
1H-1H COSY	$\text{H-3} \leftrightarrow \text{H-4H-5} \leftrightarrow \text{H-6H-11} \leftrightarrow \text{H-12H-3}' \leftrightarrow \text{H-4}', \text{H-5'H-3}'' \leftrightarrow \text{H-4}'', \text{H-5}''$
HSQC	Direct one-bond correlations between all protons and their attached carbons.
HMBC	From H-11 ( $\delta$ 5.30): C-7 ( $\delta$ 163.6), C-8 ( $\delta$ 113.3), C-14 ( $\delta$ 22.8), C-15 ( $\delta$ 24.8), C-12 ( $\delta$ 68.0), C-13 ( $\delta$ 81.0)From H-12 ( $\delta$ 7.09): C-1" ( $\delta$ 165.6), C-9 ( $\delta$ 151.6), C-7 ( $\delta$ 163.6), C-13 ( $\delta$ 81.0), C-11 ( $\delta$ 88.7), C-8 ( $\delta$ 113.3)

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Correlations are based on data from Muller et al. (2004).[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### 1. Sample Preparation:

- Dissolve ~5-10 mg of purified **Vaginol** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Filter the solution into a standard 5 mm NMR tube.

### 2. 1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
  - Spectral Width: ~12 ppm

- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-2 s

### 3. <sup>13</sup>C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled experiment.
- Acquisition Parameters:
  - Spectral Width: ~220 ppm
  - Number of Scans: 1024 or more (due to low natural abundance of <sup>13</sup>C).[3]
  - Relaxation Delay: 2 s

### 4. 2D COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton couplings, typically over 2-3 bonds.[4][5]
- Pulse Program: Standard gradient-selected COSY (e.g., 'gCOSY').
- Acquisition Parameters:
  - Spectral Width (F1 and F2): ~12 ppm
  - Number of Increments (F1): 256-512
  - Number of Scans per Increment: 4-8

### 5. 2D HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond correlations between protons and carbons.[6]
- Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpfsp').

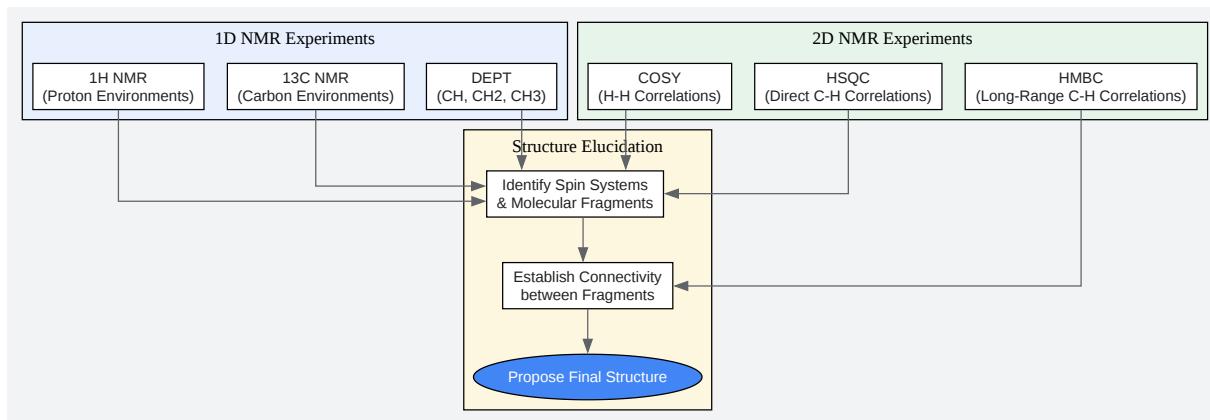
- Acquisition Parameters:

- Spectral Width (F2 - 1H): ~12 ppm
- Spectral Width (F1 - 13C): ~180 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 8-16

#### 6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

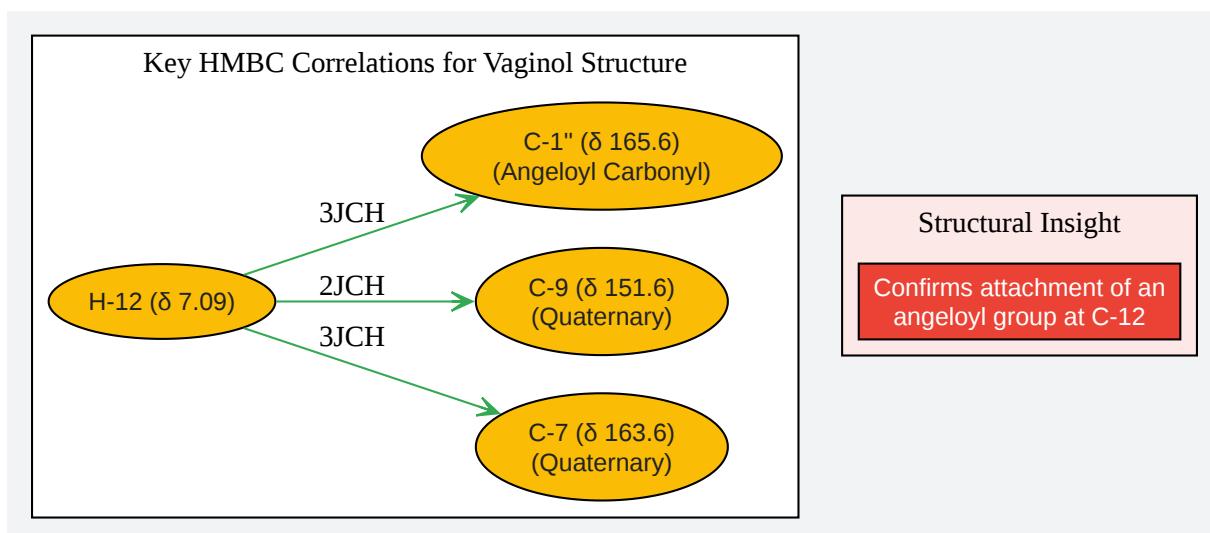
- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[7][8]
- Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
- Acquisition Parameters:
  - Spectral Width (F2 - 1H): ~12 ppm
  - Spectral Width (F1 - 13C): ~220 ppm
  - Number of Increments (F1): 256-512
  - Number of Scans per Increment: 16-32
  - Long-range coupling delay optimized for ~8 Hz.

## Visualizations



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Caption: Workflow for NMR-based structure elucidation of **Vaginol**.



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Caption: Key HMBC correlations confirming an angeloyl group at C-12.

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